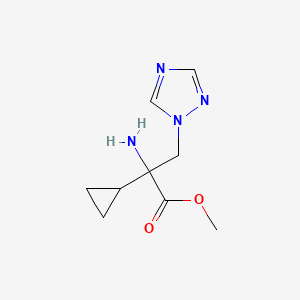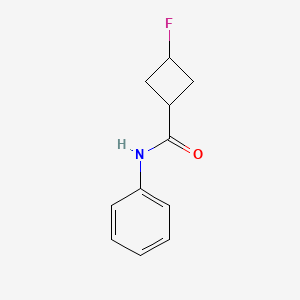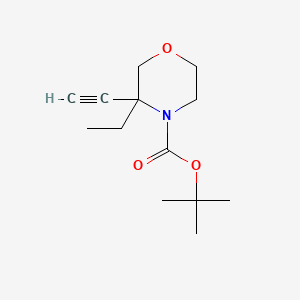
Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are six-membered heterocyclic rings containing one oxygen atom and five carbon atoms. This particular compound features a tert-butyl group, an ethyl group, and an ethynyl group attached to the morpholine ring, along with a carboxylate ester functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate typically begins with morpholine as the core structure.
Functionalization: The morpholine ring is functionalized through a series of reactions to introduce the ethyl and ethynyl groups.
Esterification: The final step involves esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors.
Purification: Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethynyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the ethynyl group to an ethyl group.
Substitution: Substitution reactions can occur at the morpholine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted morpholines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Morpholine derivatives: Other morpholine derivatives with different substituents.
Esters: Other esters with similar functional groups.
Uniqueness: Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1H,7-10H2,2-5H3 |
InChI Key |
LFIWCFUISCHKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCCN1C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


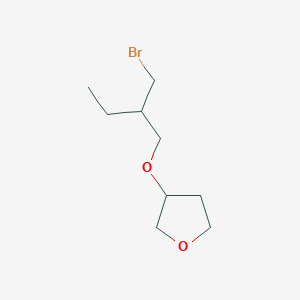

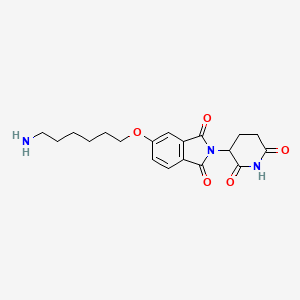
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
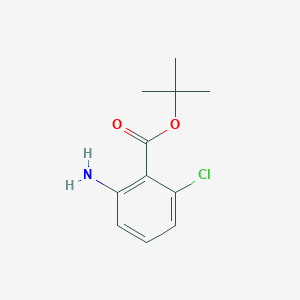
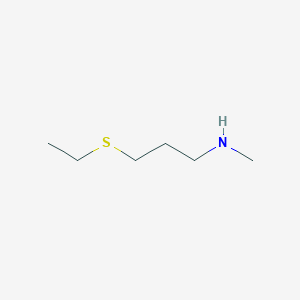
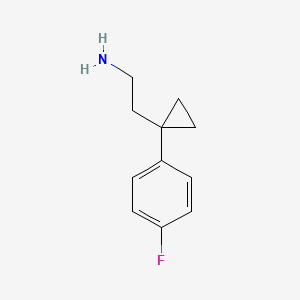
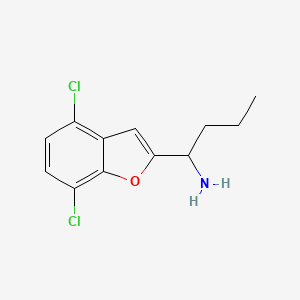
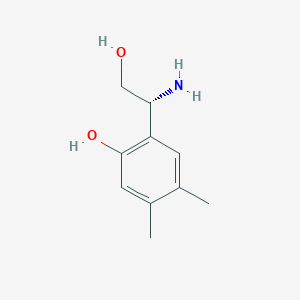
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
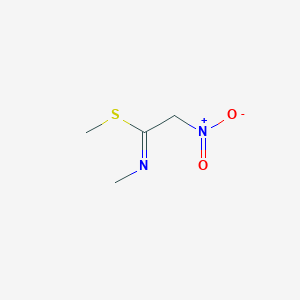
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
